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molecular formula C21H21Br2P B122638 (3-Bromopropyl)triphenylphosphonium bromide CAS No. 3607-17-8

(3-Bromopropyl)triphenylphosphonium bromide

Cat. No. B122638
M. Wt: 464.2 g/mol
InChI Key: ZAHUZZUGJRPGKW-UHFFFAOYSA-M
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Patent
US08124607B2

Procedure details

(3-Bromo-propyl)-triphenyl-phosphonium bromide was dissolved in ethanol/water (1/1). To it sodium azide was added. The reaction mixture was heated up to reflux overnight. Solvents were removed by evaporation. The residue was extracted by dry ethanol. Filtered and evaporated to give crude (3-azido-propyl)-triphenyl-phosphonium bromide and was used directly for the next step reaction without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-].[Br:2][CH2:3][CH2:4][CH2:5][P+:6]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[N-:25]=[N+:26]=[N-:27].[Na+]>C(O)C.O>[Br-:2].[N:25]([CH2:3][CH2:4][CH2:5][P+:6]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[N+:26]=[N-:27] |f:0.1,2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].BrCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated up
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvents were removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted by dry ethanol
FILTRATION
Type
FILTRATION
Details
Filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
[Br-].N(=[N+]=[N-])CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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